(E)-N1-benzylidene-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine
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Description
(E)-N1-benzylidene-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine is a useful research compound. Its molecular formula is C21H15N5O2S2 and its molecular weight is 433.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of (E)-N1-benzylidene-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine are EGFR Wt, EGFR L858R, and VEGFR-2 . These are key proteins involved in cell proliferation and survival, making them important targets in cancer therapy .
Mode of Action
This compound interacts with its targets by inhibiting their activity . This inhibition disrupts the signaling pathways that these proteins are involved in, leading to a decrease in cell proliferation and an increase in apoptosis .
Biochemical Pathways
The compound affects the EGFR and VEGFR-2 signaling pathways . These pathways are involved in cell proliferation, survival, and angiogenesis. By inhibiting these pathways, this compound can reduce tumor growth and spread .
Pharmacokinetics
In silico admet prediction suggests that this compound obeys the lipinski rule of five and the veber rule, indicating good oral bioavailability . It also shows no PAINs alarms and moderately soluble properties .
Result of Action
The result of the action of this compound is a decrease in cell proliferation and an increase in apoptosis . This is achieved through the inhibition of key proteins involved in these processes . The compound also decreases Bcl-2 protein and activates pro-apoptotic genes Bax and P53 .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, exerting its effects through these interactions . It has shown significant inhibitory activity to EGFR Wt, EGFR L858R, and VEGFR-2 .
Cellular Effects
(E)-N1-benzylidene-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine has been found to have profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found to decrease Bcl-2 protein and activate pro-apoptotic genes Bax and P53 .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound have been observed to change in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of the compound vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is believed to interact with various enzymes or cofactors .
Transport and Distribution
The transport and distribution of the compound within cells and tissues are also under study . It is believed to interact with various transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are currently being researched . It is believed to be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
1-[(E)-benzylideneamino]-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O2S2/c22-20-19(30(27,28)17-11-6-12-29-17)18-21(25-16-10-5-4-9-15(16)24-18)26(20)23-13-14-7-2-1-3-8-14/h1-13H,22H2/b23-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBSZJJUZYAUJV-YDZHTSKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CS5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CS5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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